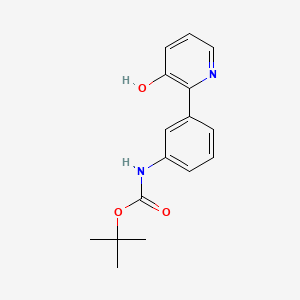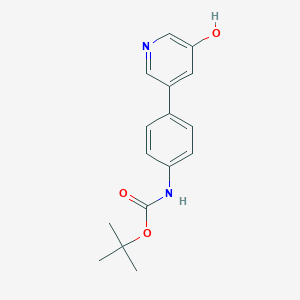![molecular formula C15H16N2O3S B6369043 2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261910-51-3](/img/structure/B6369043.png)
2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, also known as 2-HPPS, is a compound that is used in scientific research. It is a structural analog of the neurotransmitter dopamine, and has been used in studies of dopamine receptors and their functions. 2-HPPS has a wide range of applications in scientific research, with its ability to act as a selective agonist or antagonist of dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological processes.
作用机制
2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% acts as an agonist or antagonist of dopamine receptors, depending on the concentration of the compound. At low concentrations, it acts as an agonist, binding to and activating dopamine receptors. At higher concentrations, it acts as an antagonist, blocking the activation of dopamine receptors. This mechanism of action makes it a useful tool for studying the role of dopamine in various physiological processes.
Biochemical and Physiological Effects
2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased alertness, improved learning and memory, and improved mood. Additionally, it has been shown to increase the release of hormones such as adrenaline and cortisol, which can lead to increased energy levels and improved physical performance.
实验室实验的优点和局限性
The use of 2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, its ability to act as an agonist or antagonist of dopamine receptors makes it a useful tool for studying the role of dopamine in various physiological processes. However, there are some limitations to its use. It is not very stable in solution, and it is not very soluble in water.
未来方向
There are a number of potential future directions for the use of 2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in scientific research. It could be used to further study the effects of dopamine on behavior, cognition, and emotion. Additionally, it could be used to study the effects of drugs on the brain, as well as the role of dopamine in drug addiction. Additionally, it could be used to study the effects of dopamine on the cardiovascular system, the endocrine system, and the immune system. Finally, it could be used to develop new drugs that target dopamine receptors.
合成方法
2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is synthesized by a two-step process. The first step involves the reaction of 3-(pyrrolidinylsulfonyl)phenylacetic acid with 2-hydroxy-4-pyridine in the presence of sodium methoxide, forming 2-hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine. The second step involves the reaction of the product of the first step with ethylchloroformate in the presence of potassium carbonate, forming 2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%.
科学研究应用
2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been used in scientific research to study the role of dopamine receptors in various physiological processes. It has been used to study the effects of dopamine on behavior, cognition, and emotion. It has also been used to study the effects of dopamine on the cardiovascular system, the endocrine system, and the immune system. Additionally, 2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been used to study drug addiction, as well as the effects of drugs on the brain.
属性
IUPAC Name |
4-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-11-13(6-7-16-15)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMXMSDMLSNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683247 |
Source


|
| Record name | 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-51-3 |
Source


|
| Record name | 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)




![2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369029.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369036.png)
![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)
![2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369056.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369059.png)

